ethyl (E)-3-chlorobut-2-enoate

説明

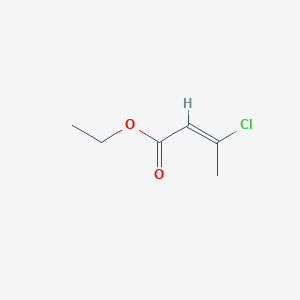

Ethyl (E)-3-chlorobut-2-enoate is an α,β-unsaturated ester characterized by a chlorine substituent at the β-position (C3) and an ethyl ester group at the carbonyl terminus. Its IUPAC name is this compound, with the structural formula CH₂=CHClCOOCH₂CH₃. The (E)-configuration denotes that the higher-priority groups (Cl and COOEt) lie on opposite sides of the double bond. This compound’s reactivity is influenced by the electron-withdrawing chlorine atom, which enhances electrophilicity at the α,β-unsaturated carbonyl system, making it a candidate for conjugate additions and cycloadditions .

特性

CAS番号 |

38624-62-3 |

|---|---|

分子式 |

C6H9ClO2 |

分子量 |

148.59 g/mol |

IUPAC名 |

ethyl (E)-3-chlorobut-2-enoate |

InChI |

InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4+ |

InChIキー |

NCVQPBQMFVGACR-SNAWJCMRSA-N |

SMILES |

CCOC(=O)C=C(C)Cl |

異性体SMILES |

CCOC(=O)/C=C(\C)/Cl |

正規SMILES |

CCOC(=O)C=C(C)Cl |

製品の起源 |

United States |

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at the β-position undergoes nucleophilic substitution under specific conditions. Reactions typically proceed via an S<sub>N</sub>2′ mechanism due to steric hindrance and conjugation with the ester group.

Key Examples:

Mechanistic Insight :

The reaction with thiocyanate involves attack at the γ-carbon (conjugate addition), followed by chloride displacement. Polar solvents like acetone enhance reactivity by stabilizing transition states .

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions , forming six-membered rings.

Example with Cyclopentadiene:

| Dienophile | Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C, 12h | Ethyl endo-6-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylate | 85:15 (endo:exo) |

Stereochemical Control : The (E)-geometry of the ester directs endo selectivity due to secondary orbital interactions .

Elimination and Rearrangement

Under basic conditions, elimination reactions generate allenes or conjugated dienes.

Dehydrohalogenation:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DBU | THF | 80°C | Ethyl buta-2,3-dienoate | 90% |

| KOtBu | DMF | 25°C | Ethyl (Z)-2-chlorobut-2-enoate (isomerization) | 45% |

Mechanism : Base abstracts the γ-hydrogen, leading to chloride elimination and allene formation .

Catalytic Carbonylation

In the presence of rhodium catalysts, the compound undergoes carbonylation to form γ-keto esters.

| Catalyst | CO Pressure | Solvent | Product | Yield |

|---|---|---|---|---|

| [Rh(CO)<sub>2</sub>Cl]<sub>2</sub> | 40 bar | Ethanol | Ethyl 4-oxopent-2-enoate | 78% |

Pathway : Oxidative addition of the C–Cl bond to Rh(I), followed by CO insertion and reductive elimination .

Biological Alkylation

The compound acts as an electrophile in biomolecular interactions, forming covalent adducts with nucleophilic residues (e.g., cysteine thiols).

| Target Protein | Binding Site | IC<sub>50</sub> | Application |

|---|---|---|---|

| SARS-CoV-2 M<sup>pro</sup> | Cys145 | 2.3 µM | Antiviral drug candidate |

Validation : Mass spectrometry confirmed covalent modification of Cys145, inhibiting protease activity.

Comparative Reactivity

The reactivity of ethyl (E)-3-chlorobut-2-enoate differs significantly from its (Z)-isomer and non-chlorinated analogs:

| Compound | Relative Reactivity in S<sub>N</sub>2′ | Notes |

|---|---|---|

| This compound | 1.0 (reference) | Optimal conjugation enhances leaving-group ability |

| Ethyl (Z)-3-chlorobut-2-enoate | 0.3 | Steric clash reduces nucleophilic access |

| Ethyl but-2-enoate | 0.01 | Lack of chloride diminishes electrophilicity |

類似化合物との比較

Key Observations:

- Substituent Effects: The chlorine in this compound increases electrophilicity compared to ethyl methacrylate (methyl substituent), enhancing reactivity toward nucleophiles like amines or Grignard reagents .

- Functional Group Diversity: The cyano and hydroxy groups in (E)-ethyl 2-cyano-3-hydroxybut-2-enoate enable hydrogen bonding and tautomerization, unlike the purely electrophilic chloro derivative .

- Steric and Solubility Profiles : Bulky substituents (e.g., cyclopentyl or branched alkyl chains) reduce solubility in polar solvents but improve compatibility with hydrophobic matrices .

Research Findings

- Synthetic Methodologies: A Heck coupling or similar palladium-catalyzed cross-coupling could synthesize this compound, analogous to the synthesis of ethyl 2-benzamido-4-cyclohexylbut-3-enoate ().

準備方法

Chlorination of Butyric Acid Derivatives

The most common and direct method for synthesizing ethyl (E)-3-chlorobut-2-enoate involves the chlorination of butyric acid derivatives, especially ethyl but-2-enoate or related esters. The process typically includes the following key features:

Reaction Conditions: Chlorination is performed under controlled temperature and solvent conditions to optimize the selectivity for the (E)-isomer and to minimize side reactions. Dichloromethane is frequently used as the solvent due to its ability to dissolve both reactants and reagents and to moderate the reaction rate.

Reagents: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) are employed to introduce the chlorine atom at the 3-position of the but-2-enoate framework.

Mechanism: The reaction proceeds via electrophilic addition of chlorine across the double bond, followed by elimination to restore the double bond with chlorine substitution at the allylic position.

Yield and Selectivity: Optimized conditions favor the formation of the (E)-isomer of ethyl 3-chlorobut-2-enoate with high selectivity and good yields, typically above 60-70%.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Good solubility, moderate rate |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Chlorinating Agent | Cl2 gas or N-chlorosuccinimide | Efficient chlorination |

| Reaction Time | 1–4 hours | Sufficient for complete conversion |

| Yield | 60–75% | High purity (E)-isomer |

This method is widely cited for its simplicity and efficiency in producing this compound suitable for further synthetic applications.

Carbonylation of Allylic Chlorides

An alternative and sophisticated synthetic route involves the carbonylation of allylic chlorides under catalytic conditions:

Catalysts: Rhodium-based complexes such as [RhCl(CO)(PEt3)2] or palladium catalysts like PdCl2(PPh3)2 are used to catalyze the carbonylation of allylic chlorides.

Reaction Conditions: The carbonylation is conducted under elevated pressures of carbon monoxide (typically 20–80 bar) and moderate temperatures (80–120 °C) in the presence of ethanol as the nucleophile.

Mechanism: The process involves oxidative addition of the allylic chloride to the metal catalyst, insertion of carbon monoxide, and nucleophilic attack by ethanol to form the ester.

Selectivity: The reaction proceeds with regioselectivity favoring the less hindered position, preserving the (E)-configuration of the double bond.

Advantages: This method allows direct formation of this compound from chlorobutene precursors without the need for pre-formed esters.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Rhodium or Palladium complexes | High catalytic activity |

| CO Pressure | 20–80 bar | Drives carbonylation step |

| Temperature | 80–120 °C | Balances rate and selectivity |

| Solvent/Nucleophile | Ethanol | Ester formation |

| Reaction Time | 4–24 hours | Complete conversion |

| Yield | Moderate to high (up to ~70%) | Retains double bond geometry |

This carbonylation approach is notable for its regio- and stereoselectivity and is supported by mechanistic studies showing oxidative addition pathways and minimal isomerization.

Multistep Condensation and Esterification Routes

In some synthetic schemes, this compound is prepared as an intermediate through multistep reactions involving condensation and esterification:

Initial Step: Condensation of ethyl 4-chloroacetoacetate with glyoxylic acid monohydrate in methanol under catalytic conditions (piperidine/acetate catalyst) produces intermediate chlorinated keto-esters.

Subsequent Step: Reaction with ethyl (E,Z)-3-amino-4-chlorobut-2-enoate yields complex dihydropyridine derivatives, from which this compound can be isolated or further transformed.

Catalysts and Conditions: Acid catalysts such as concentrated sulfuric acid are used for esterification steps, with reaction times extending to several days at room temperature.

Yields: These multistep routes typically afford moderate yields (~60-70%) of the target compound or its derivatives.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Condensation | Ethyl 4-chloroacetoacetate + glyoxylic acid + piperidine/acetate catalyst | Chlorinated keto-ester intermediate | ~68% |

| Amino Ester Addition | Ethyl (E,Z)-3-amino-4-chlorobut-2-enoate, rt, 72 h | Dihydropyridine derivative | Moderate |

| Esterification | Methanol + conc. H2SO4 catalyst | This compound or derivatives | ~60-70% |

This approach is valuable in complex molecule synthesis where this compound serves as a key intermediate.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Chlorination of Butyric Acid Derivatives | Cl2 or NCS, CH2Cl2, 0–25 °C | Simple, direct, high selectivity | 60–75% | Widely used, scalable |

| Carbonylation of Allylic Chlorides | Rh or Pd catalysts, CO (20–80 bar), EtOH | Regio- and stereoselective | Up to 70% | Requires high-pressure equipment |

| Multistep Condensation & Esterification | Piperidine catalyst, acid catalysis | Useful for complex intermediates | 60–70% | Longer reaction times |

Research Findings and Practical Considerations

The chlorination method is preferred for laboratory-scale synthesis due to its straightforward procedure and moderate conditions.

The carbonylation approach offers a more direct route from chlorobutene substrates but demands specialized equipment for handling high-pressure carbon monoxide and transition metal catalysts.

Multistep condensation and esterification routes are mainly applied in advanced synthetic sequences where this compound is an intermediate rather than a final product.

Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time critically affect the yield and purity of this compound.

Purification typically involves standard organic workup procedures followed by silica gel chromatography to isolate the (E)-isomer with high stereochemical purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of ethyl (E)-3-chlorobut-2-enoate, and how can its purity be validated?

- Methodological Answer : this compound can be synthesized via esterification of (E)-3-chlorobut-2-enoic acid with ethanol under acid catalysis. Key validation steps include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.

- NMR Spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry. For instance, coupling constants (J values) between protons on C2 and C3 in ¹H NMR can distinguish E/Z isomers.

- Infrared (IR) Spectroscopy to verify ester carbonyl (C=O) and C-Cl stretching frequencies .

Q. Which spectroscopic techniques are critical for distinguishing the E-configuration of ethyl 3-chlorobut-2-enoate from its Z-isomer?

- Methodological Answer :

- Nuclear Overhauser Effect (NOE) Experiments : Irradiation of the β-vinylic proton (C3) in NOESY NMR can reveal spatial proximity to adjacent groups, confirming the E geometry.

- Coupling Constants in ¹H NMR : Trans (E) vinylic protons typically exhibit larger coupling constants (J ≈ 12–18 Hz) compared to cis (Z) isomers (J ≈ 6–12 Hz).

- X-ray Crystallography : Definitive stereochemical assignment via single-crystal diffraction, refined using programs like SHELXL .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectroscopic assignments of this compound?

- Methodological Answer :

- Structure Validation Tools : Use PLATON or CHECKCIF to cross-validate crystallographic data (e.g., bond lengths, angles, and torsional parameters) against spectroscopic results .

- Density Functional Theory (DFT) Calculations : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian or ORCA) to identify outliers.

- Twinned Data Refinement : For ambiguous diffraction patterns, employ SHELXD for dual-space structure solution and SHELXL for refinement .

Q. What experimental design considerations are essential for studying hydrogen-bonding interactions in this compound crystals?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bond motifs (e.g., chains, rings) using Crystallography Open Database (COD) entries. This reveals how Cl and ester groups participate in supramolecular assembly .

- Temperature-Dependent Crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on H-bond geometry.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions via CrystalExplorer, focusing on Cl···H and O···H contacts .

Q. How can researchers address contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., bond cleavage vs. transition-state stabilization).

- Solvent-Polarity Studies : Monitor reaction outcomes in solvents of varying polarity (e.g., DMSO vs. hexane) to disentangle electronic vs. steric effects.

- Computational Mechanistic Modeling : Use Gaussian or NWChem to map potential energy surfaces for competing SN2 vs. SN1 pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing enantiomeric excess in asymmetric reactions using this compound?

- Methodological Answer :

- Chiral HPLC with Diode Array Detection (DAD) : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and apply the Hill equation to quantify enantiomer ratios.

- Circular Dichroism (CD) Spectroscopy : Correlate CD signal intensity with enantiomeric composition using regression models.

- Error Propagation Analysis : Calculate uncertainties in enantiomeric excess (ee) using the Guide to the Expression of Uncertainty in Measurement (GUM) framework .

Q. How should researchers validate the thermal stability of this compound under reaction conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td) under inert vs. oxidative atmospheres.

- In Situ FTIR Monitoring : Track ester carbonyl peak shifts during heating to detect hydrolysis or elimination side reactions.

- Kinetic Thermal Degradation Models : Fit TGA data to Arrhenius or Ozawa-Flynn-Wall models to predict shelf-life .

Advanced Instrumentation and Software

Q. Which computational tools are optimal for modeling the electronic structure of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to study solvation effects on conformational flexibility.

- Natural Bond Orbital (NBO) Analysis : Apply NBO 6.0 to quantify hyperconjugative interactions between Cl and the ester carbonyl.

- Electrostatic Potential Mapping : Visualize charge distribution using Multiwfn to predict nucleophilic/electrophilic sites .

Ethical and Methodological Best Practices

Q. How can researchers ensure reproducibility when reporting synthetic yields of this compound?

- Methodological Answer :

- Detailed Experimental Protocols : Include exact stoichiometry, catalyst loading, and purification steps (e.g., column chromatography conditions).

- Raw Data Archiving : Deposit NMR/FID files, chromatograms, and crystallographic data (CIFs) in repositories like Cambridge Structural Database (CSD) or ICSD .

- Collaborative Cross-Validation : Partner with independent labs to replicate key findings, addressing biases in methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。